molecular formula C18H22N2O3S2 B2852950 2-(((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine CAS No. 1421457-98-8

2-(((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine

Cat. No.: B2852950
CAS No.: 1421457-98-8
M. Wt: 378.51
InChI Key: BRFLFZZEKOPBOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable approach is the catalytic protodeboronation of alkyl boronic esters. This method utilizes a radical mechanism and pairs it with a Matteson–CH₂–homologation. The resulting protocol allows for the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .


Molecular Structure Analysis

The molecular formula of 2-(((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine is C₁₉H₂₃N₃O₂S . It contains a pyridine ring, a piperidine ring, a sulfonyl group, and a thioether linkage. The stereochemistry and spatial arrangement of these components significantly impact its properties and reactivity .


Chemical Reactions Analysis

The compound’s reactivity likely involves the sulfonyl group, the piperidine nitrogen, and the thioether sulfur. Potential reactions include nucleophilic substitutions, cyclizations, and oxidative processes. Further studies are needed to explore its full chemical behavior .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division.

Mode of Action

It’s worth noting that similar compounds have been found to bind to the colchicine binding site of tubulin . This interaction can disrupt the normal function of microtubules, potentially leading to cell cycle arrest and apoptosis.

Pharmacokinetics

Similar compounds have been shown to cross the blood-brain barrier , suggesting that this compound may also have the ability to penetrate the central nervous system.

Properties

IUPAC Name

2-[[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]methylsulfanyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-23-16-5-4-6-17(13-16)25(21,22)20-11-8-15(9-12-20)14-24-18-7-2-3-10-19-18/h2-7,10,13,15H,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFLFZZEKOPBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CSC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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